

Technical Guide: Epanolol-d5 (Stable Isotope Internal Standard)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Epanolol-d5
CAS No.: 1794938-87-6
Cat. No.: B587764

[Get Quote](#)

Executive Summary

Epanolol-d5 is a deuterated analog of Epanolol, a cardioselective

-adrenergic receptor partial agonist. In bioanalytical chemistry, **Epanolol-d5** serves as a critical Internal Standard (IS) for the quantification of Epanolol in biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating five deuterium atoms (

) into the 2-hydroxypropylene linker, **Epanolol-d5** provides a mass shift of +5 Da relative to the analyte. This shift is sufficient to avoid isotopic overlap with the natural abundance isotopes of Epanolol (M+0, M+1, M+2), ensuring high specificity and correcting for matrix effects, extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Specifications

Chemical Structure

The structural distinction lies in the 2-hydroxy-1,3-propylene bridge. While native Epanolol utilizes a hydrogenated linker, **Epanolol-d5** incorporates a fully deuterated linker derived from epichlorohydrin-d5 during synthesis.

Feature	Epanolol (Parent)	Epanolol-d5 (Internal Standard)
CAS Number	86880-51-5	1794938-87-6
Molecular Formula		
Molecular Weight	369.42 g/mol	374.45 g/mol
IUPAC Name	N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide	N-[2-[[3-(2-cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-2-(4-hydroxyphenyl)acetamide
Appearance	White to Off-White Solid	White to Off-White Solid
Solubility	DMSO, Methanol, Acetonitrile	DMSO, Methanol (Identical to parent)

Structural Representation (SMILES)

- Parent:N#Cc1ccccc1OCC(O)CNCCNC(=O)Cc2ccc(O)cc2
- d5-Analog: The propylene chain OCC(O)C is replaced by OC([2H])([2H])C([2H])(O)C([2H])([2H]).

Part 2: Synthesis Logic & Isotopic Labeling

The synthesis of **Epanolol-d5** typically follows a convergent route similar to the parent drug but substitutes the alkylating agent with a deuterated equivalent.

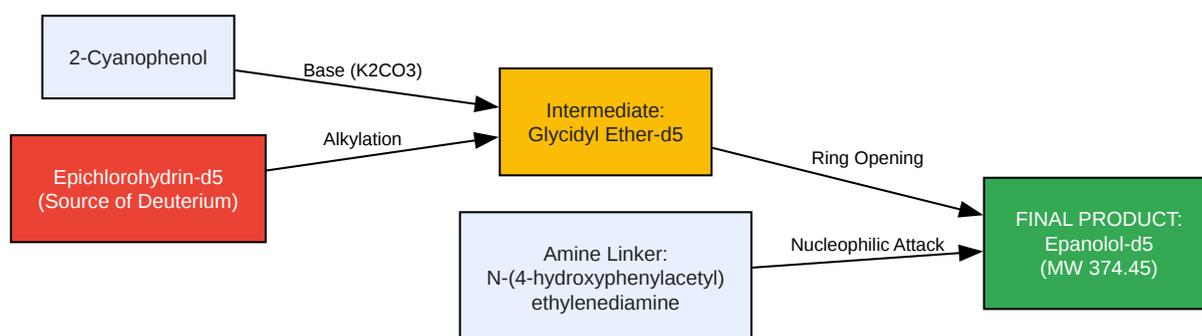
Synthesis Pathway

- Nucleophilic Attack: 2-Cyanophenol is reacted with Epichlorohydrin-d5 (perdeuterated) in the presence of a base (e.g., K₂CO₃).
- Epoxide Formation: This yields the intermediate 1-(2-cyanophenoxy)-2,3-epoxypropane-d5.

- Ring Opening: The epoxide is opened by the amine tail, N-(4-hydroxyphenylacetyl)ethylenediamine, to form the final secondary amine structure of **Epanolol-d5**.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of introducing the deuterium label.



[Click to download full resolution via product page](#)

Figure 1: Convergent synthesis logic for **Epanolol-d5** showing the incorporation of the stable isotope label via the epichlorohydrin precursor.

Part 3: Bioanalytical Application (LC-MS/MS)

Why Epanolol-d5?

In quantitative bioanalysis, using a structural analog (like Atenolol) as an internal standard is inferior to a stable isotope-labeled standard. **Epanolol-d5** co-elutes with Epanolol, experiencing the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.

- Mass Shift: The +5 Da shift moves the IS signal (m/z 375) well beyond the natural isotopic envelope of the analyte (m/z 370, 371, 372).
- Retention Time: Deuterium substitution may cause a negligible shift in retention time (usually slightly earlier on reverse-phase columns), but they remain within the same ionization window.

Method Development: MRM Transitions

To detect **Epanolol-d5**, the Mass Spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.^[1]

- Ionization: ESI Positive Mode ().
- Precursor Ion:
 - Epanolol: m/z 370.2
 - **Epanolol-d5**: m/z 375.2
- Product Ions (Fragmentation):
 - Fragmentation typically occurs at the ether oxygen or the amine bond.
 - Note: If the fragment ion contains the d5-propyl chain, the product ion will also be shifted by +5 Da. If the fragmentation cleaves off the labeled section (e.g., generating the hydroxyphenylacetyl-ethylenediamine fragment), the product ion mass might be identical to the parent. Crucial: Select a transition where the label is retained to ensure specificity.

Experimental Protocol: Sample Extraction

This protocol outlines a standard Protein Precipitation workflow for plasma samples.

- Stock Preparation:
 - Dissolve 1 mg **Epanolol-d5** in 1 mL DMSO to make a 1 mg/mL Stock.
 - Dilute to 100 ng/mL in 50:50 Methanol:Water (Working IS Solution).
- Sample Processing:
 - Aliquot 50 L Human Plasma into a 1.5 mL tube.

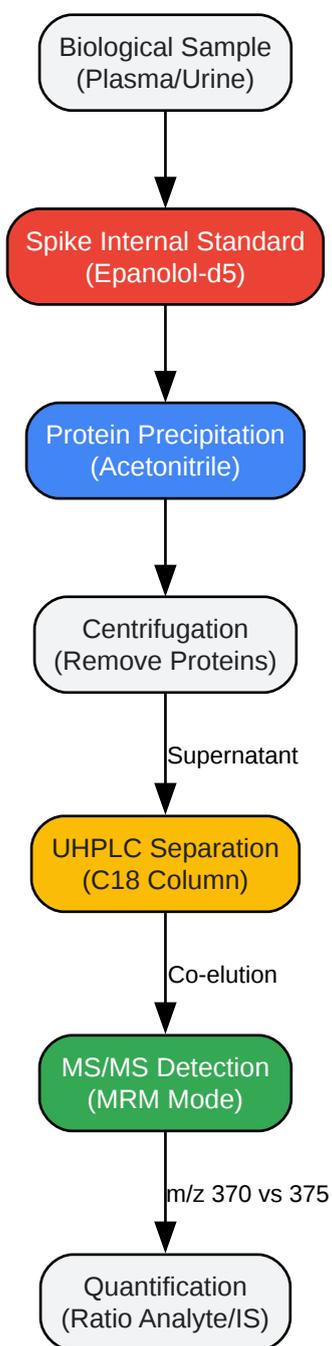
- Add 20

L **Epanolol-d5** Working IS Solution.
- Add 200

L Acetonitrile (cold) to precipitate proteins.
- Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).
- Analysis:
 - Transfer supernatant to an autosampler vial.
 - Inject 5

L onto a C18 column (e.g., Waters BEH C18).

Visualization: LC-MS/MS Workflow



[Click to download full resolution via product page](#)

Figure 2: Bioanalytical workflow for the quantification of Epanolol using **Epanolol-d5** as the internal standard.

Part 4: Handling, Stability & Storage

To maintain the integrity of the reference standard, follow these guidelines:

- Storage: Store neat solid at -20°C. Protect from moisture (hygroscopic).
- Solution Stability: Stock solutions in DMSO are stable for months at -80°C. Working solutions in aqueous methanol should be prepared fresh weekly to prevent degradation or adsorption to glass/plastic.
- Isotopic Exchange: Avoid highly acidic or basic conditions for prolonged periods at high temperatures, although deuterium on the alkyl chain is generally non-exchangeable (unlike deuterium on -OH or -NH groups).

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72014, Epanolol. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). **Epanolol-d5** (CAS 1794938-87-6) Technical Data Sheet. Retrieved from [\[Link\]](#)
- Hosie, J., et al. (1990). "Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris." British Journal of Clinical Pharmacology. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Technical Guide: Epanolol-d5 (Stable Isotope Internal Standard)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b587764#chemical-structure-and-molecular-weight-of-epanolol-d5\]](https://www.benchchem.com/product/b587764#chemical-structure-and-molecular-weight-of-epanolol-d5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com